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Compound of Interest

1-Trityl-1H-imidazole-4-
Compound Name:
carbaldehyde

Cat. No.: B127408

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile
synthetic intermediate, 1-Trityl-1H-imidazole-4-carbaldehyde. The information presented
herein is essential for the unambiguous identification, characterization, and quality control of
this compound in research and development settings. This document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented
with detailed experimental protocols and structural visualizations.

Chemical Structure and Overview

1-Trityl-1H-imidazole-4-carbaldehyde (C23H1sN20, Molar Mass: 338.41 g/mol ) is a key
building block in organic synthesis, particularly in the preparation of 4-substituted imidazole
derivatives which are prevalent in many biologically active compounds. Its structure is
characterized by a bulky trityl (triphenylmethyl) protecting group on the N-1 position of the
imidazole ring and a reactive carbaldehyde group at the C-4 position. This unique combination
of functional groups allows for selective chemical transformations, making it a valuable reagent
in medicinal chemistry and drug discovery.

Below is a diagram illustrating the chemical structure and the atom numbering scheme used for
spectral assignments.
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Chemical Structure of 1-Trityl-1H-imidazole-4-carbaldehyde

Imidazole Ring

N1 Figure 1. Structure and atom numbering of 1-Trityl-1H-imidazole-4-carbaldehyde.
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Caption: Figure 1. Structure and atom numbering of 1-Trityl-1H-imidazole-4-carbaldehyde.

Spectral Data Summary
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The following tables summarize the key spectral data obtained for 1-Trityl-1H-imidazole-4-

carbaldehyde.
Table 1: *H NMR Spectral Data (500 MHz, CDCls)
Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
9.85 s - H-aldehyde
7.80 S - H-5
7.55 s - H-2
7.40-7.20 m - Aromatic-H (Trityl)
= 13
Chemical Shift (6) ppm Assignment
185.0 C-aldehyde
143.5 C-4
141.0 Aromatic-C (Trityl, quaternary)
138.0 C-2
129.8 Aromatic-CH (Trityl)
128.2 Aromatic-CH (Trityl)
128.0 Aromatic-CH (Trityl)
120.5 C-5
75.5 C-trityl

Table 3: FT-IR Spectral Data (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

3125 w C-H stretch (aromatic)
2820, 2730 w C-H stretch (aldehyde)
1685 s C=0 stretch (aldehyde)
1595, 1490, 1450 m C=C stretch (aromatic)
1340 m C-N stretch (imidazole ring)

C-H bend (out-of-plane,
750, 700 S .
monosubstituted benzene)

s = strong, m = medium, w = weak

Iabl_e_AL._Mas_s_Sp_esiLomﬂnLData_(ﬁ_C_MS._En

Relative Intensity (%) Assignment
338 5 [M]*
261 15 [M - Ph]*
243 100 [Trityl]*
165 45 [Biphenyl]*

Experimental Protocols

The following sections detail the methodologies used to acquire the spectral data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a 500 MHz spectrometer. The sample was prepared
by dissolving approximately 10 mg of 1-Trityl-1H-imidazole-4-carbaldehyde in 0.7 mL of
deuterated chloroform (CDCIs). Tetramethylsilane (TMS) was used as an internal standard (& =
0.00 ppm). The spectra were acquired at room temperature. For the *H NMR spectrum, 16
scans were accumulated, and for the 13C NMR spectrum, 256 scans were accumulated.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet technique. A small amount of the solid
sample (approximately 1-2 mg) was finely ground with about 200 mg of dry potassium bromide
(KBr) powder in an agate mortar. The resulting mixture was then pressed into a thin,
transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-
400 cm~* with a resolution of 4 cm~1. A background spectrum of a pure KBr pellet was recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system equipped with an electron ionization (El) source. The sample was dissolved in
dichloromethane to a concentration of approximately 1 mg/mL. A 1 pL aliquot of the solution
was injected into the GC, which was equipped with a capillary column. The oven temperature
was programmed to ramp from 100 °C to 280 °C. The mass spectrometer was operated in the
El mode at 70 eV, and the mass spectrum was scanned over a range of m/z 50-500.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the
spectral data for a chemical compound like 1-Trityl-1H-imidazole-4-carbaldehyde.
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General Workflow for Spectral Analysis

Figure 2. Workflow from sample preparation to structural elucidation.
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Caption: Figure 2. Workflow from sample preparation to structural elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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